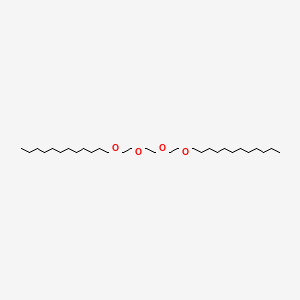
13,16,19,22-Tetraoxatetratriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,16,19,22-Tetraoxatetratriacontane is a chemical compound with the molecular formula C30H62O4 It is a long-chain ether with four oxygen atoms incorporated into its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13,16,19,22-Tetraoxatetratriacontane typically involves the reaction of long-chain alcohols with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the ether linkages. The reaction conditions include maintaining a temperature range of 100-150°C and a pressure of 1-2 atm to ensure the complete conversion of the reactants into the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring high yield and purity of the product. The process involves the continuous feeding of the alcohol and ethylene oxide into the reactor, along with the catalyst, and the product is continuously removed and purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
13,16,19,22-Tetraoxatetratriacontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkages into alcohols.
Substitution: The ether linkages can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated ethers or amine derivatives.
Aplicaciones Científicas De Investigación
13,16,19,22-Tetraoxatetratriacontane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: The compound is studied for its potential use in drug delivery systems, where its ether linkages can be modified to attach therapeutic agents.
Medicine: Research is ongoing to explore its use as a biocompatible material for medical implants and devices.
Industry: It is used in the production of lubricants, surfactants, and polymers due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 13,16,19,22-Tetraoxatetratriacontane exerts its effects involves the interaction of its ether linkages with various molecular targets. The oxygen atoms in the ether linkages can form hydrogen bonds with other molecules, facilitating the formation of stable complexes. These interactions can influence the compound’s solubility, reactivity, and overall behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
13,16,19-Docosatrienoic acid: A long-chain fatty acid with similar structural features but different functional groups.
1,4,7,10-Tetraoxa-13,16,19,22-tetraazacyclotetracosane: A macrocyclic compound with similar ether linkages but containing nitrogen atoms.
Uniqueness
13,16,19,22-Tetraoxatetratriacontane is unique due to its specific arrangement of ether linkages and long carbon chain. This structure imparts distinct chemical properties, such as high stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
IUPAC Name |
1-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33-29-30-34-28-26-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPRXCGOBDRKKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609819 |
Source


|
| Record name | 13,16,19,22-Tetraoxatetratriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22732-74-7 |
Source


|
| Record name | 13,16,19,22-Tetraoxatetratriacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
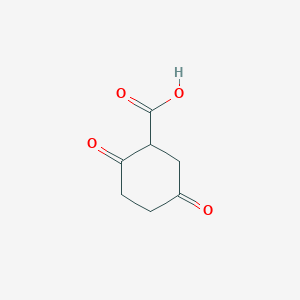

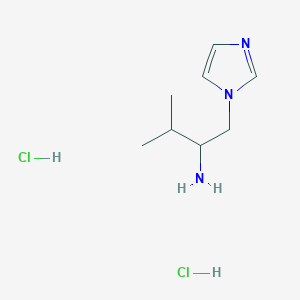
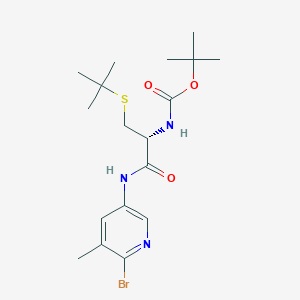
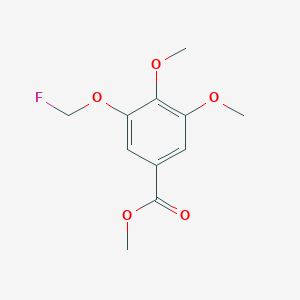
![2-(2-Bromophenyl)-1-(4-pyridin-2-yl-[1,4]diazepan-1-yl)ethanone](/img/structure/B1628595.png)

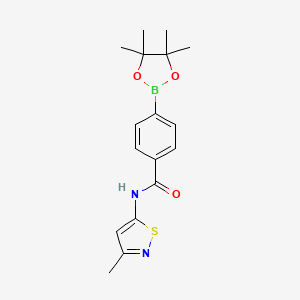
![N-Ethyl-N-[(pyridin-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1628599.png)

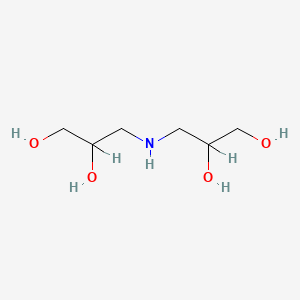
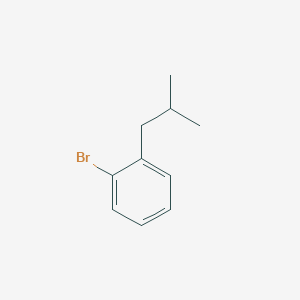
![2-[3-(2-Furyl)phenyl]-4,4,5,5,-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1628605.png)

